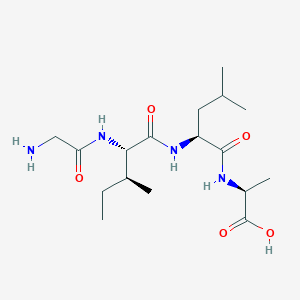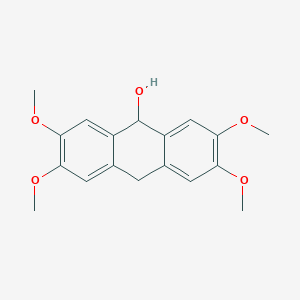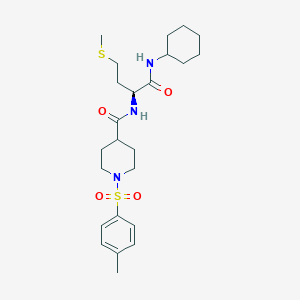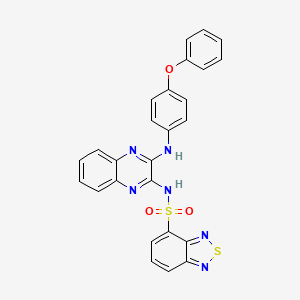
Glycyl-L-isoleucyl-L-leucyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-isoleucyl-L-leucyl-L-alanine is a tetrapeptide composed of glycine, L-isoleucine, L-leucine, and L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-isoleucyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond. Common reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: Protecting groups like Fmoc (fluorenylmethyloxycarbonyl) are removed to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using strong acids like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-isoleucyl-L-leucyl-L-alanine can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify the peptide, particularly at the amino acid side chains.
Reduction: Reducing agents can break disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups.
Scientific Research Applications
Glycyl-L-isoleucyl-L-leucyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems and as a scaffold for developing new drugs.
Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Glycyl-L-isoleucyl-L-leucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with potential therapeutic applications, particularly in neurodegenerative diseases.
L-leucyl-L-leucine methyl ester: Known for its role in inducing apoptosis in certain immune cells.
Uniqueness
Glycyl-L-isoleucyl-L-leucyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its combination of glycine, L-isoleucine, L-leucine, and L-alanine makes it a valuable compound for studying peptide interactions and developing new therapeutic agents.
Properties
CAS No. |
918661-80-0 |
|---|---|
Molecular Formula |
C17H32N4O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H32N4O5/c1-6-10(4)14(21-13(22)8-18)16(24)20-12(7-9(2)3)15(23)19-11(5)17(25)26/h9-12,14H,6-8,18H2,1-5H3,(H,19,23)(H,20,24)(H,21,22)(H,25,26)/t10-,11-,12-,14-/m0/s1 |
InChI Key |
ILSAMSIABLCSBM-MNXVOIDGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619049.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]-](/img/structure/B12619056.png)

![3,5-bis(3-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619064.png)
![(10S,11R,15S,16R)-N,13-bis(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619072.png)
silane](/img/structure/B12619079.png)
![N-[2-(Cyclopentyloxy)phenyl]-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12619092.png)

![2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine](/img/structure/B12619113.png)
![1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12619123.png)

![3-(4-Methylphenyl)-5-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazole](/img/structure/B12619136.png)
